4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol
Overview
Description
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is a fluorinated organic compound with the molecular formula C₆H₅F₇O and a molecular weight of 226.09 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. It is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of a pent-2-en-1-ol derivative with a fluorinating agent such as sulfur tetrafluoride (SF₄) or a similar fluorinating reagent. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is largely dependent on its interaction with molecular targets. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the electronic environment of active sites, thereby altering the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone:
Uniqueness
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is unique due to its specific combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h1-2,14H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGTZTYTTFGFAE-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(F)(F)F)(C(F)(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(F)(F)F)(C(F)(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896308 | |
Record name | (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83706-95-0 | |
Record name | (2E)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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